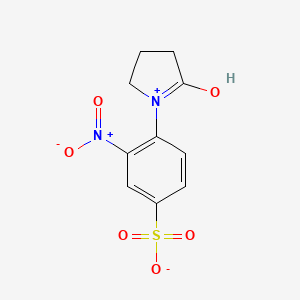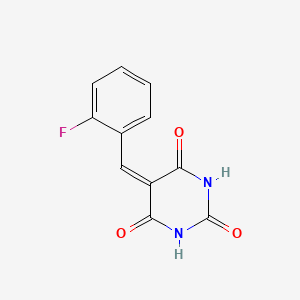
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
Descripción general
Descripción
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate, also known as NBD-Cl, is a fluorescent reagent widely used in biochemical and physiological research. It is a highly sensitive and specific probe that can be used to label proteins, peptides, amino acids, and other biomolecules. In
Mecanismo De Acción
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is a fluorescent probe that works by covalently labeling biomolecules with its nitrobenzenesulfonate group. The labeling process is irreversible and occurs through a nucleophilic substitution reaction between the 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate and the amino or sulfhydryl group of the biomolecule. Once labeled, the biomolecule emits a fluorescent signal that can be detected and analyzed.
Biochemical and Physiological Effects
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate labeling has minimal biochemical and physiological effects on the labeled biomolecules. It does not alter the function or structure of the biomolecule and does not affect its stability or activity. However, the labeling process may affect the solubility and charge of the biomolecule, which can affect its behavior in certain assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its high sensitivity and specificity. It can detect low levels of labeled biomolecules and can distinguish between different biomolecules based on their labeling characteristics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also easy to use and can be applied to a wide range of biomolecules and experimental systems.
One limitation of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its irreversibility, which makes it difficult to remove the label from the biomolecule. This can limit the use of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate in certain experiments where the biomolecule needs to be recovered for further analysis. Another limitation is the potential for non-specific labeling, which can occur if the labeling conditions are not optimized.
Direcciones Futuras
For 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate include the development of new labeling strategies and fluorescent probes, as well as its application in live-cell imaging and super-resolution microscopy.
Aplicaciones Científicas De Investigación
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is widely used in scientific research as a fluorescent probe to label proteins, peptides, amino acids, and other biomolecules. It is used to study protein structure and function, protein-protein interactions, enzyme kinetics, and membrane dynamics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also used to study the localization and trafficking of proteins in cells and tissues.
Propiedades
IUPAC Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c13-10-2-1-5-11(10)8-4-3-7(19(16,17)18)6-9(8)12(14)15/h3-4,6H,1-2,5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTXAZIGIWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=[N+](C1)C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)

![2,3,4,5-tetrabromo-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3829551.png)
![5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3829552.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3829554.png)

![N-[4-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B3829577.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829593.png)
![2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3829595.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-[(4-fluorophenoxy)methyl]piperidine](/img/structure/B3829606.png)

![7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3829623.png)